REACTION_CXSMILES
|
[N:1]1([C:7]2[C:12]3[CH:13]=[CH:14][O:15][C:11]=3[CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(O)(=O)C.[H][H]>CO.[Pd]>[N:1]1([C:7]2[C:12]3[CH2:13][CH2:14][O:15][C:11]=3[CH:10]=[CH:9][N:8]=2)[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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N1(CCNCC1)C1=NC=CC2=C1C=CO2
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.9 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After removal of the catalyst
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Type
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FILTRATION
|
Details
|
by filtration the mixture
|
Type
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CUSTOM
|
Details
|
was evaporated
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Type
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DISSOLUTION
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Details
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the residue was dissolved in dichloromethane/MeOH/NH4OH 80:10:1
|
Type
|
WASH
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Details
|
washed with 2N sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material (0.68 g) was purified by chromatography on silica gel (dichloromethane/MeOH/NH4OH 80:10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=NC=CC2=C1CCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |